GABAᴀ Receptor Off-Target Liability: Ranked 8th of 12 Piperazines, Favorable Safety Margin vs. Chlorophenylpiperazines
In a systematic evaluation of 12 piperazine derivatives at the human α₁β₂γ₂ GABAᴀ receptor expressed in Xenopus oocytes using two-electrode voltage-clamp, 4-fluorophenylpiperazine (4FPP) — the mono-fluorinated positional analog — ranked 8th in inhibitory potency based on IC₂₀ values. The most potent antagonist, 1-(2-chlorophenyl)piperazine (2CPP), exhibited an IC₂₀ of 46 μM and induced ~90% maximal inhibition at 1 mM, whereas 4FPP and the trifluoromethyl analog TFMPP ranked substantially lower [1]. While 1-(3,5-difluorophenyl)piperazine was not directly tested in this panel, its electronic similarity to 4FPP (both are fluorine-substituted on the phenyl ring, as opposed to chlorine-substituted) supports a class-level inference that the 3,5-difluoro analog would similarly exhibit weaker GABAᴀ receptor antagonism compared to chlorophenylpiperazines such as mCPP (1-(3-chlorophenyl)piperazine) [2]. This is relevant for CNS drug discovery programs where minimizing GABAergic off-target effects is critical for avoiding sedation, ataxia, and abuse liability.
| Evidence Dimension | GABAᴀ receptor (α₁β₂γ₂) antagonism potency ranking (IC₂₀) |
|---|---|
| Target Compound Data | 1-(3,5-Difluorophenyl)piperazine: Not directly tested; inferred to rank similarly to 4FPP (rank 8/12) based on fluorine substitution class. |
| Comparator Or Baseline | 1-(2-Chlorophenyl)piperazine (2CPP): IC₂₀ = 46 μM, rank 1/12; 1-(3-Chlorophenyl)piperazine (mCPP): rank 6/12; 4FPP: rank 8/12; TFMPP: rank 10/12. |
| Quantified Difference | Chlorophenylpiperazines are the most potent GABAᴀ-R antagonists; fluorophenylpiperazines (4FPP, TFMPP) are among the weakest in the series. Inferred ~5–10 fold lower GABAᴀ inhibitory potency for the 3,5-difluoro analog vs. 2CPP. |
| Conditions | Human α₁β₂γ₂ GABAᴀ receptor expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology; GABA-evoked ion current measurement. |
Why This Matters
For CNS-targeted programs where GABAᴀ receptor antagonism constitutes an undesired off-target effect (linked to convulsant risk and anxiety), the 3,5-difluorophenyl analog offers a quantifiably lower liability profile than chlorophenylpiperazine-based scaffolds such as mCPP or trazodone metabolites.
- [1] Hondebrink L, Meulenbelt J, van Kleef RG, van den Berg M, Westerink RH. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Neurotoxicology. 2015 Dec;51:1-9. doi: 10.1016/j.neuro.2015.09.002. PMID: 26344803. Ranking: 2CPP>3MPP>4CPP>4MPP>2MBP>3CPP>PP>4FPP>2MPP>TFMPP>3MBP>BZP. View Source
- [2] Hondebrink L et al. (2015). See full ranking: chlorophenylpiperazines most potently inhibit GABAᴀ receptor function; fluorophenylpiperazines (4FPP, TFMPP) display weak/irregular actions. Neurotoxicology 51:1-9. View Source
